2-Bromo-6-(piperidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-(piperidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H14BrNO . It has a molecular weight of 268.15 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-(piperidin-1-yl)benzaldehyde” is 1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, piperidine ring, and aldehyde group .Physical And Chemical Properties Analysis
The compound “2-Bromo-6-(piperidin-1-yl)benzaldehyde” has a molecular weight of 268.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis of N-Allyl Derivatives : N-Allyl-4-piperidyl benzamide derivatives, including compounds related to 2-Bromo-6-(piperidin-1-yl)benzaldehyde, have been synthesized and characterized. These compounds are derived from various chemical reactions involving bromination, elimination, and reduction processes. The synthesized compounds were analyzed using NMR and mass spectrometry, indicating their potential in various chemical and pharmaceutical applications (Cheng De-ju, 2014).
Photolabile Protecting Groups : The use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones demonstrates a significant application in synthetic chemistry. This method allows for the controlled release of protected compounds under light exposure, showcasing a novel approach in the manipulation of sensitive chemical entities (Min Lu et al., 2003).
Preparation of CCR5 Antagonists : Research has led to the preparation of novel non-peptide CCR5 antagonists through a series of chemical reactions involving bromination and reduction. These compounds, derived from piperidin-4-one and related to 2-Bromo-6-(piperidin-1-yl)benzaldehyde, have shown certain bioactivities and have been characterized by NMR and mass spectrometry (H. Bi, 2014).
Coordination Chemistry and Catalysis
Ligand Mediated Coordination Chemistry : The design of N,N,O-donor Schiff-base ligands, derived from 5-R-2-hydroxy-benzaldehyde and N-(2-aminoethyl)-Y, demonstrates the role of various substituents in the coordination chemistry of Copper (II). This research provides insights into the influence of these ligands on the properties and reactivities of their corresponding metal complexes, offering potential applications in catalysis and material science (Ishani Majumder et al., 2016).
Future Directions
properties
IUPAC Name |
2-bromo-6-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFLDTXNACNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742985 |
Source
|
Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(piperidin-1-yl)benzaldehyde | |
CAS RN |
1375068-93-1 |
Source
|
Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.